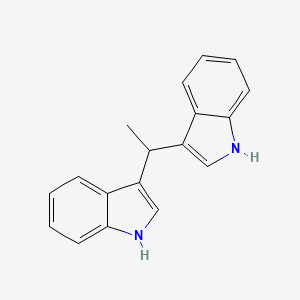

3,3'-(Ethan-1,1-diyl)bis(1H-indol)

Übersicht

Beschreibung

3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3'-(Ethane-1,1-diyl)bis(1H-indole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Ethane-1,1-diyl)bis(1H-indole) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumortherapien

Vibrindole A wurde als eine Verbindung mit potenziellen Antitumoreigenschaften identifiziert. Es wurde durch umweltfreundliche Methoden synthetisiert und auf seine Fähigkeit untersucht, an antineoplastische Arzneimittelziele zu binden . Die Derivate der Verbindung haben in der In-silico-Struktur-Aktivitäts-Analyse gegen Krebsmedikamenten-Ziele vielversprechend abgeschnitten und weisen auf ihre potenzielle Verwendung in Antitumortherapien hin .

Zytotoxizitätsstudien

Forschungen haben ergeben, dass natürliche Indole wie Vibrindole A Zytotoxizität gegenüber bestimmten Tumorzellen zeigen. Studien an T24-Tumorzellen haben beispielsweise gezeigt, dass Vibrindole A das Zellwachstum wirksam hemmen kann, was für die Entwicklung neuer Krebsbehandlungen entscheidend ist .

Marine Naturprodukte

Vibrindole A wurde aus marinen Quellen wie dem Bakterium Pseudovibrio denitrificans P81 isoliert, das in Meeresschwämmen vorkommt. Dies unterstreicht die Rolle der Verbindung als marines Naturprodukt mit potenziellen bioaktiven Eigenschaften .

Biologisches Wirkungsspektrum

Die biologische Aktivität von Vibrindole A erstreckt sich auf anti-neurodegenerative, entzündungshemmende, antimikrobielle, antifungale und antioxidative Eigenschaften. Dieses breite Wirkungsspektrum macht es zu einer wertvollen Verbindung für weitere Forschungs- und Anwendungsbereiche in verschiedenen Therapiebereichen .

Pharmazeutische Anwendungen

Aufgrund seiner medizinischen Eigenschaften werden Vibrindole A und seine Derivate für die Verwendung in Arzneimitteln erforscht. Einige Derivate werden als Beruhigungsmittel bei der Behandlung von AIDS, chronischer Müdigkeit, Reizdarmsyndrom und Krebs eingesetzt. Sie werden auch für die potenzielle Verwendung bei der Behandlung von Parkinson-Krankheit, Fettleibigkeit und bakteriellen und onkolytischen Viren untersucht .

Agrochemische Forschung

Die beeindruckenden pharmazeutischen Eigenschaften von Vibrindole A, gepaart mit der hohen Nachfrage in der medizinischen Chemie, machen es zu einem Ziel für die agrochemische Forschung. Besonders bemerkenswert ist sein Potenzial, abnormales Zellwachstum im Zusammenhang mit Zervixdysplasie zu normalisieren .

Synthetische organische Chemie

Vibrindole A ist aufgrund seiner komplexen Struktur und seines bioaktiven Potenzials ein häufiges Ziel für synthetische organische Chemiker. Die Synthese und Funktionalisierung der Verbindung sind Bereiche intensiver Forschung, die darauf abzielen, neue Anwendungen freizuschalten und bestehende Methoden zu verbessern .

Umweltbelastung

Die Produktion und Verwendung von Vibrindole A in verschiedenen Anwendungen erfordert ein Verständnis seiner Umweltbelastung. Forschungen zu seiner biologischen Abbaubarkeit, Toxizität und langfristigen Auswirkungen auf Ökosysteme sind unerlässlich, um eine nachhaltige Nutzung zu gewährleisten .

Biochemische Analyse

Biochemical Properties

1H-Indole, 3,3’-ethylidenebis- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole, 3,3’-ethylidenebis-, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

1H-Indole, 3,3’-ethylidenebis- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 1H-Indole, 3,3’-ethylidenebis- may affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 3,3’-ethylidenebis- involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their activation or inhibition. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and kinases, which play critical roles in inflammation and cancer . These interactions can result in changes in gene expression and cellular functions, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 3,3’-ethylidenebis- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to 1H-Indole, 3,3’-ethylidenebis- may result in adaptive cellular responses, such as changes in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of 1H-Indole, 3,3’-ethylidenebis- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.

Metabolic Pathways

1H-Indole, 3,3’-ethylidenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of 1H-Indole, 3,3’-ethylidenebis- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins, affecting their distribution and activity.

Subcellular Localization

The subcellular localization of 1H-Indole, 3,3’-ethylidenebis- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing processes such as gene expression, energy production, and protein folding.

Biologische Aktivität

3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as vibrindole A, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H16N2

- Molecular Weight : 260.33 g/mol

- Density : 1.233 g/cm³

- Boiling Point : 496.5 °C

- Flash Point : 225 °C

Antimicrobial Properties

Research indicates that compounds related to 3,3'-(Ethane-1,1-diyl)bis(1H-indole) exhibit significant antimicrobial activity. For instance, studies have shown that indole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with some compounds demonstrating efficacy against multidrug-resistant strains without cross-resistance to first-line drugs .

Anticancer Activity

Vibrindole A has been investigated for its potential anticancer properties. A study highlighted that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific activity of vibrindole A in this context remains to be fully elucidated but suggests a promising avenue for further research.

The biological activity of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is believed to stem from its ability to interact with cellular components and influence various biochemical pathways. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Indoles are known to inhibit enzymes that are crucial for bacterial survival and proliferation.

- Modulation of Cell Signaling Pathways : Compounds like vibrindole A may affect pathways such as apoptosis and cell cycle regulation in cancer cells .

Study on Antimycobacterial Activity

A notable study synthesized a series of indole derivatives and evaluated their antimycobacterial activity against Mtb. Among these, compounds similar to vibrindole A exhibited bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC). The study emphasized the time-dependent nature of the bactericidal effect, which is critical for developing new anti-TB drugs .

Toxicity Assessment

Toxicity studies have indicated that some indole derivatives are devoid of significant toxicity towards mammalian cells at effective concentrations. For example, one compound demonstrated no genotoxicity while maintaining potent antimycobacterial activity, suggesting a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,3'-(Ethane-1,1-diyl)bis(1H-indole) | C18H16N2 | Antimycobacterial, anticancer potential |

| 3-Phenyl-1H-indole | C15H13N | Antimycobacterial |

| 2,2′-[2,2′-(Ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate | C20H22N4O4 | Tumor growth inhibition |

Eigenschaften

IUPAC Name |

3-[1-(1H-indol-3-yl)ethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBBIJJRKFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198311 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5030-91-1 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.